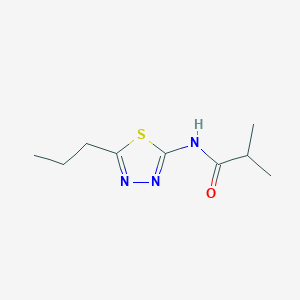![molecular formula C15H12N4O3S B402920 2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE](/img/structure/B402920.png)
2-[(2E)-2-[(4-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is a complex organic compound that belongs to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine typically involves the condensation reaction between benzothiazol-2-yl hydrazine and 4-methoxy-3-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzothiazol-2-yl-N’-(4-methoxybenzylidene)-hydrazine: Lacks the nitro group, which may result in different chemical and biological properties.
N-Benzothiazol-2-yl-N’-(4-nitrobenzylidene)-hydrazine:
Uniqueness
N-Benzothiazol-2-yl-N’-(4-methoxy-3-nitro-benzylidene)-hydrazine is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups may enhance its reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C15H12N4O3S |
|---|---|
Poids moléculaire |
328.3g/mol |
Nom IUPAC |
N-[(E)-(4-methoxy-3-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H12N4O3S/c1-22-13-7-6-10(8-12(13)19(20)21)9-16-18-15-17-11-4-2-3-5-14(11)23-15/h2-9H,1H3,(H,17,18)/b16-9+ |
Clé InChI |
ZTDMUEPMXUFHQI-CXUHLZMHSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-dimethylphenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B402837.png)



![2,2,2-trifluoro-N-[4-({4-[(trifluoroacetyl)amino]phenyl}sulfanyl)phenyl]acetamide](/img/structure/B402845.png)
![3-[({4-Nitrophenyl}amino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B402846.png)

![(5E)-5-[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B402848.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B402853.png)
![4-chloro-N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B402856.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B402857.png)
![2-[2-(4-ethylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B402858.png)

